molecular formula C11H15NO2S B13167713 4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde

4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde

Cat. No.: B13167713
M. Wt: 225.31 g/mol
InChI Key: NZGWSYJNVZMHCP-UHFFFAOYSA-N
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Description

4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a methyl(oxan-4-yl)amino group and an aldehyde group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers or kinase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a methyl(oxan-4-yl)amino group and an aldehyde group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-12(9-2-4-14-5-3-9)10-6-11(7-13)15-8-10/h6-9H,2-5H2,1H3

InChI Key

NZGWSYJNVZMHCP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=CSC(=C2)C=O

Origin of Product

United States

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